molecular formula C13H17F3N4O2 B7083408 N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B7083408
M. Wt: 318.29 g/mol
InChI Key: OBRBDSROMPPWLN-UHFFFAOYSA-N
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Description

N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyrazine ring, a trifluoroethyl group, and a piperidine ring

Properties

IUPAC Name

N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c1-19-7-4-17-10(12(19)22)18-11(21)9-2-5-20(6-3-9)8-13(14,15)16/h4,7,9H,2-3,5-6,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBDSROMPPWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC(=O)C2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as 2,3-diaminopyrazine with a suitable aldehyde or ketone.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the pyrazine and piperidine moieties using amide bond formation reactions, typically employing coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine ring or the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-oxopyrazin-2-yl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyrazine derivatives.

    This compound: may share structural similarities with compounds like this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This can include enhanced stability, specific binding affinity, or distinct reactivity compared to similar compounds.

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